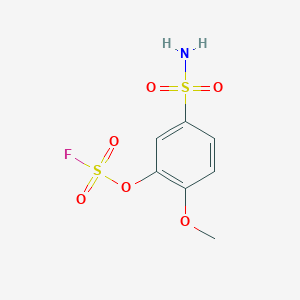

![molecular formula C15H11BrN2O3S2 B2440338 4-溴-N-[6-(甲磺基)-1,3-苯并噻唑-2-基]苯甲酰胺 CAS No. 349613-38-3](/img/structure/B2440338.png)

4-溴-N-[6-(甲磺基)-1,3-苯并噻唑-2-基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

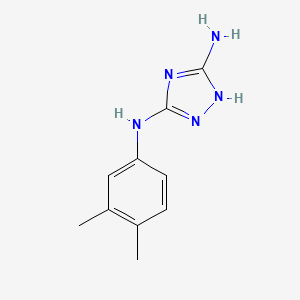

“4-bromo-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide” is a derivative of Benzothiazole (BTA), which belongs to the heterocyclic class of bicyclic compounds . BTA derivatives possess a broad spectrum of biological activities such as anticancer, antioxidant, anti-inflammatory, anti-tumour, antiviral, antibacterial, anti-proliferative, anti-diabetic, anti-convulsant, analgesic, anti-tubercular, antimalarial, anti-leishmanial, anti-histaminic and anti-fungal among others .

Synthesis Analysis

The synthesis of BTA derivatives can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles .

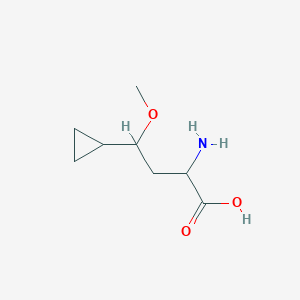

Molecular Structure Analysis

The BTA nucleus is formed by the fusion of the thiazole ring with a benzene ring . The structure of the compound “4-bromo-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide” is not directly available in the search results.

Chemical Reactions Analysis

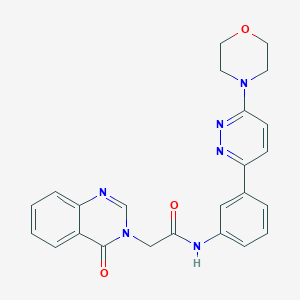

BTA derivatives are effective against various types of cancer cell lines through a multitude of mechanisms, some of which are poorly studied or understood . The inhibition of tumour associated CAs by BTA derivatives is on the other hand better investigated and such compounds may serve as anticancer leads for the development of agents effective against hypoxic tumours .

科学研究应用

- Targeting Protein Kinases : Researchers explore the inhibitory effects of this compound on protein kinases, which play crucial roles in cell signaling pathways. By understanding its interactions with specific kinases, scientists aim to develop novel kinase inhibitors for treating diseases like cancer and inflammatory disorders .

- Anticancer Potential : Investigations into the compound’s cytotoxicity against cancer cell lines reveal its potential as an anticancer agent. Further studies focus on elucidating its mechanism of action and optimizing its efficacy .

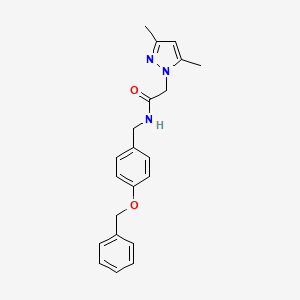

- Electron Transport Materials : The electron-deficient nature of 4-bromo-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide makes it suitable for use in organic electronic devices. Researchers explore its application as an electron transport material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

- Fluorescent Properties : The compound exhibits fluorescence, making it valuable for bioimaging and cellular studies. Scientists investigate its photophysical properties, such as emission wavelength, quantum yield, and stability, to design fluorescent probes for biological applications .

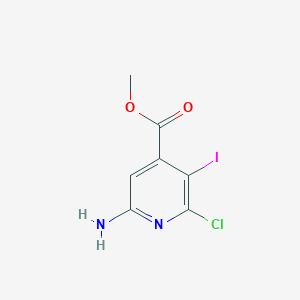

- Enzyme Inhibition Studies : Researchers employ 4-bromo-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide as a tool compound to study enzyme inhibition. It helps elucidate enzyme-substrate interactions and aids in drug discovery by identifying potential enzyme targets .

- Functional Group Tolerance : The compound’s bromine atom and benzamide moiety make it a versatile building block in organic synthesis. Chemists explore its reactivity and compatibility with other functional groups to create novel molecules .

- Pesticide Development : Investigations into the compound’s pesticidal activity contribute to the development of environmentally friendly pesticides. Researchers assess its efficacy against pests while minimizing harm to non-target organisms .

Medicinal Chemistry and Drug Development

Materials Science and Organic Electronics

Photophysics and Fluorescent Probes

Chemical Biology and Enzyme Assays

Organic Synthesis and Building Blocks

Agrochemical Research

未来方向

BTA derivatives may serve as anticancer leads for the development of agents effective against hypoxic tumours . The development of effective and ecologically friendly alternative reactions based on commercially available reagents and the principles of green chemistry are being explored . These avoid the use of toxic solvents and minimize the formation of side products . Many reactions are performed in water as the solvent, making the process much cheaper . Multistep one-pot reactions of the C-2-substituted benzothiazoles play a special role in the design of biologically active compounds .

属性

IUPAC Name |

4-bromo-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O3S2/c1-23(20,21)11-6-7-12-13(8-11)22-15(17-12)18-14(19)9-2-4-10(16)5-3-9/h2-8H,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAIILGZPQFFEJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2440257.png)

![4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 4-chlorobenzenecarboxylate](/img/structure/B2440260.png)